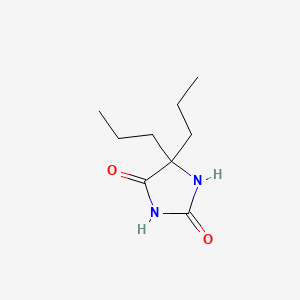

5,5-Dipropyl-imidazolidine-2,4-dione

Description

Historical Context and Evolution of Imidazolidine-2,4-dione Research

The study of imidazolidine-2,4-diones dates back to the 19th century. A pivotal moment in the history of hydantoins was the discovery of the anticonvulsant properties of phenytoin (B1677684) (5,5-diphenylimidazolidine-2,4-dione) in 1938. bepls.comresearchgate.net This discovery catalyzed extensive research into the synthesis and biological activities of a vast array of hydantoin (B18101) derivatives. researchgate.net Early research primarily focused on the development of new antiepileptic drugs. However, over the decades, the research landscape has expanded significantly, with studies exploring the potential of hydantoin derivatives as antimicrobial, anticancer, and anti-inflammatory agents. researchgate.netresearchgate.net The versatility of the hydantoin scaffold, with its potential for substitution at various positions, has allowed for the creation of diverse chemical libraries for biological screening. nih.gov

Rationale for Investigating 5,5-Dipropyl-imidazolidine-2,4-dione within the Imidazolidine (B613845) Scaffold Landscape

The investigation of 5,5-disubstituted hydantoins is driven by the understanding that the nature of the substituents at the C5 position significantly influences the compound's physicochemical properties and biological activity. While aromatic substitutions, as seen in phenytoin, have been extensively studied, the exploration of dialiphatic substitutions like the dipropyl groups in this compound offers a pathway to fine-tune properties such as lipophilicity, metabolic stability, and receptor binding affinity. The rationale for investigating this compound lies in the systematic exploration of structure-activity relationships (SAR) within the hydantoin class, aiming to discover compounds with novel or improved therapeutic profiles.

Scope and Objectives of Academic Research on this compound and its Analogues

Academic research on this compound and its analogues is primarily focused on several key objectives:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce 5,5-dialkyl-substituted hydantoins and thoroughly characterizing their chemical and physical properties.

Pharmacological Screening: Evaluating the biological activity of these compounds across a range of therapeutic areas, including but not limited to anticonvulsant, antimicrobial, and anticancer activities.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the alkyl substituents at the C5 position to understand how changes in structure affect biological activity, leading to the rational design of more potent and selective compounds.

Exploration of Novel Applications: Investigating the potential use of these compounds in fields beyond medicine, such as materials science, where the unique properties of the hydantoin ring can be exploited.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,5-dipropylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-3-5-9(6-4-2)7(12)10-8(13)11-9/h3-6H2,1-2H3,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVKULRRHIFBSPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(C(=O)NC(=O)N1)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50284055 | |

| Record name | 5,5-dipropyl-imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36033-33-7 | |

| Record name | 36033-33-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35241 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,5-dipropyl-imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5,5 Dipropyl Imidazolidine 2,4 Dione and Its Derivatives

Established Synthetic Routes to Imidazolidine-2,4-dione Cores

Several fundamental reactions form the bedrock of hydantoin (B18101) synthesis, each offering a pathway to the core imidazolidine-2,4-dione structure. These methods can be effectively adapted for the preparation of 5,5-disubstituted derivatives, including 5,5-Dipropyl-imidazolidine-2,4-dione. nih.govthieme-connect.de

Adaptations of Biltz Synthesis for 5,5-Disubstituted Imidazolidine-2,4-diones

The Biltz synthesis traditionally involves the condensation of an α-dicarbonyl compound, such as benzil, with urea (B33335). bepls.comsciencescholar.us For the synthesis of 5,5-disubstituted hydantoins where the substituents are identical and non-aromatic, like the dipropyl derivative, a variation of the Biltz synthesis starting from a suitable α-hydroxy ketone or a related precursor would be necessary. The classical Biltz synthesis is most directly applicable to the synthesis of 5,5-diarylhydantoins. sciencescholar.us

A plausible adaptation for a 5,5-dialkyl hydantoin would involve the reaction of the corresponding α-hydroxy ketone with urea or a urea derivative. The key step in the Biltz synthesis is a rearrangement, akin to a benzilic acid rearrangement, which forms the hydantoin ring. sciencescholar.us

Table 1: Biltz Synthesis Adaptation for 5,5-Dialkylhydantoins

| Reactant 1 | Reactant 2 | General Conditions | Product |

|---|

Read Synthesis and its Relevance to Dialkylated Hydantoins

The Read synthesis provides a versatile route to hydantoins from α-amino acids or their corresponding nitriles (α-aminonitriles). thieme-connect.deceon.rs This method is particularly relevant for the synthesis of 5,5-disubstituted hydantoins. To produce this compound, the required starting material would be α-amino-α,α-dipropylacetonitrile.

The synthesis proceeds by reacting the α-aminonitrile with cyanate (B1221674) or isocyanate, followed by an acid-catalyzed cyclization to form the hydantoin ring. thieme-connect.de Alternatively, direct reaction with urea or its derivatives can also yield the desired product.

Bucherer-Bergs Synthesis Modifications for this compound Precursors

The Bucherer-Bergs reaction is a highly effective one-pot method for the synthesis of 5,5-disubstituted hydantoins from a ketone, potassium cyanide, and ammonium (B1175870) carbonate. encyclopedia.pubwikipedia.org This multicomponent reaction is arguably the most direct and widely used method for preparing compounds like this compound. nih.govencyclopedia.pub

The reaction mechanism involves the in situ formation of an aminonitrile from the ketone, which then cyclizes upon reaction with carbonate to yield the hydantoin. wikipedia.org The starting ketone for the synthesis of this compound would be 4-heptanone (B92745) (dipropyl ketone).

Table 2: Bucherer-Bergs Synthesis of this compound

| Starting Ketone | Reagents | Solvent | Typical Conditions | Product |

|---|

Targeted Synthesis of this compound

The Bucherer-Bergs synthesis stands out as the most direct and efficient method for the targeted synthesis of this compound. The readily available starting material, 4-heptanone, makes this a practical approach.

4-Heptanone reacts with potassium cyanide and ammonium carbonate in a heated aqueous ethanol (B145695) solution. The reaction proceeds through the formation of an α-aminonitrile intermediate, which subsequently undergoes cyclization to form the stable this compound ring system.

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on environmentally benign methods. In the context of hydantoin synthesis, several green chemistry principles can be applied. For the Bucherer-Bergs synthesis of this compound, the use of water as a solvent, where possible, is a key green consideration. bepls.com

Furthermore, the use of ultrasound has been shown to accelerate the Bucherer-Bergs reaction, leading to shorter reaction times, lower temperatures, and higher yields, all of which contribute to a greener synthetic profile. wikipedia.org Microwave-assisted synthesis is another technique that has been successfully applied to the synthesis of hydantoin derivatives, often resulting in dramatically reduced reaction times and improved yields. aensiweb.net

Table 3: Green Synthesis Modifications for Hydantoins

| Method | Advantage | Applicability to this compound |

|---|---|---|

| Aqueous Solvents | Reduced use of volatile organic compounds (VOCs) | Highly applicable, especially in the Bucherer-Bergs reaction. bepls.com |

| Ultrasonic Irradiation | Shorter reaction times, lower energy consumption. wikipedia.org | Potentially applicable to the Bucherer-Bergs synthesis. |

Stereoselective Synthesis of Chiral this compound Analogues

While this compound itself is achiral, the synthesis of chiral analogues, where the two substituents at the C5 position are different, is of significant interest. The development of stereoselective methods to access enantiomerically pure hydantoins is a key area of research.

One prominent strategy for the enantioselective synthesis of chiral hydantoins is the asymmetric hydrogenation of 5-alkylidene hydantoins. lookchem.com This involves the creation of a prochiral intermediate, a 5-alkylidene-imidazolidine-2,4-dione, which is then hydrogenated using a chiral catalyst to produce one enantiomer in excess. lookchem.com

Another approach involves the use of chiral starting materials, such as enantiomerically pure α-amino acids, in a modified Read synthesis. lookchem.com However, to generate a chiral center at the C5 position with two different alkyl groups, a more sophisticated asymmetric synthesis would be required, potentially involving a chiral auxiliary or a stereoselective alkylation step. The synthesis of highly substituted chiral hydantoins from simple dipeptides has also been reported, offering another potential route to chiral analogues. organic-chemistry.org

Post-Synthetic Functionalization and Derivatization Strategies for this compound

Post-synthetic modification of the hydantoin ring is a key strategy for modulating the physicochemical and biological properties of these molecules. semanticscholar.org For this compound, derivatization would primarily target the nitrogen atoms at the N-1 and N-3 positions and, to a lesser extent, the C-5 position or the propyl side chains, though the latter is less common.

N-Alkylation and Acylation Reactions on the Imidazolidine (B613845) Ring

The nitrogen atoms of the imidazolidine-2,4-dione ring are the most common sites for functionalization due to the presence of acidic protons.

N-Alkylation:

N-alkylation reactions on the hydantoin core are well-documented for various derivatives. semanticscholar.org These reactions typically proceed via nucleophilic substitution, where the deprotonated hydantoin nitrogen attacks an alkyl halide or another suitable electrophile. The N-3 position is generally more acidic and sterically accessible than the N-1 position, often leading to preferential substitution at this site.

Studies on 5,5-diphenylhydantoin show that N3-alkylation is a frequently used method to alter the molecule's core structure. semanticscholar.org This is typically achieved by treating the hydantoin with a base, such as potassium hydroxide (B78521) in ethanol, to form the corresponding anion, which then reacts with an alkyl halide. aensiweb.net A similar approach would be the presumptive method for the N-alkylation of this compound.

Another significant derivatization is the Mannich reaction, which introduces aminomethyl groups, typically at the N-3 position. This involves reacting the hydantoin with formaldehyde (B43269) and a primary or secondary amine. researchgate.netaensiweb.net Research on 5,5-diphenyl and 5,5-di(propan-2-yl)imidazolidine-2,4-dione (B1267621) has demonstrated the synthesis of N-Mannich bases as potential anticonvulsant agents. nih.gov

Table 1: Examples of N-Alkylation and Mannich Reactions on Related Hydantoin Cores

| Parent Compound | Reagents | Reaction Type | Product Description | Reference |

| 5,5-Diphenyl-imidazolidine-2,4-dione | Substituted aniline (B41778) halide, KOH, ethanol | Nucleophilic Substitution | 3-substituted derivatives | aensiweb.net |

| 5,5-Diphenyl-imidazolidine-2,4-dione | Substituted anilines, paraformaldehyde | Mannich Reaction | 3-substituted derivatives | researchgate.net |

| 5,5-Diphenyl-imidazolidine-2,4-dione | 4-methylpiperazine, formaldehyde | Mannich Reaction | 3-((4-methylpiperazin-1-yl)methyl)-5,5-diphenylimidazolidine-2,4-dione | nih.gov |

N-Acylation:

Acylation of the imidazolidine ring introduces an acyl group, typically at the N-1 or N-3 position, forming an imide linkage. This reaction is generally carried out using acyl chlorides or anhydrides in the presence of a base like pyridine (B92270). semanticscholar.org Research on the acylation of imidazolidine-2-thione, a related scaffold, shows that the reaction's outcome (mono- or di-acylation) can be influenced by the nature of the acyl chloride and the reaction conditions. nih.gov For 5,5-diphenylhydantoin, reaction with acetyl chloride in acetone (B3395972) has been used to synthesize the N-3 acetyl derivative. semanticscholar.org

Table 2: Examples of N-Acylation Reactions on Related Heterocyclic Cores

| Parent Compound | Reagents | Reaction Type | Product Description | Reference |

| 5,5-Diphenyl-imidazolidine-2,4-dione | Acetyl chloride, pyridine, acetone | Acylation | 3-acetyl-5,5-diphenyl-imidazolidine-2,4-dione | semanticscholar.org |

| Imidazolidine-2-thione | Various acyl chlorides, pyridine or TEA | Acylation | Mono- and di-acylated thiourea (B124793) derivatives | nih.gov |

Electrophilic and Nucleophilic Substitutions on the Imidazolidine Core

Direct electrophilic or nucleophilic substitution on the carbon atoms of the imidazolidine core itself is not a common transformation. The ring is generally stable. However, reactions involving the exocyclic carbonyl groups or the substituents at the C-5 position can be considered.

Electrophilic Substitution:

Direct electrophilic substitution on the heterocyclic ring is unlikely. Electrophilic attack would more readily occur on the propyl side chains, though this is not a typical strategy for derivatization of this class of compounds.

Nucleophilic Substitution:

The carbonyl groups of the imidazolidine-2,4-dione ring are susceptible to nucleophilic attack, although this often leads to ring-opening rather than substitution, especially under harsh conditions. More relevant are nucleophilic substitution reactions where the deprotonated hydantoin acts as a nucleophile, as detailed in the N-alkylation section. semanticscholar.orgaensiweb.net

While specific experimental data for this compound remains elusive, the established reactivity of the broader hydantoin family provides a robust framework for predicting its behavior in post-synthetic functionalization reactions. Future research would be necessary to confirm these potential pathways and characterize the resulting derivatives.

Advanced Spectroscopic and Structural Elucidation Studies of 5,5 Dipropyl Imidazolidine 2,4 Dione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of an organic molecule. While specific experimental NMR data for 5,5-Dipropyl-imidazolidine-2,4-dione is not widely available in the cited public literature, the expected spectra can be inferred from the known principles of NMR and data for analogous 5,5-disubstituted hydantoins.

Proton (¹H) and Carbon-13 (¹³C) NMR Characterization

In a hypothetical ¹H NMR spectrum of this compound, one would anticipate signals corresponding to the propyl groups and the N-H protons of the hydantoin (B18101) ring. The propyl chain consists of a methyl (CH₃) group, a methylene (B1212753) (CH₂) group adjacent to the methyl, and another methylene group attached to the C5 position of the hydantoin ring. The methyl protons would appear as a triplet, coupled to the adjacent methylene protons. The internal methylene protons would present as a more complex multiplet, being coupled to both the methyl and the other methylene protons. The methylene protons attached to the stereocenter at C5 would likely be diastereotopic and could appear as distinct signals. The N-H protons of the hydantoin ring would typically appear as two separate broad singlets, due to their different chemical environments and quadrupole broadening from the adjacent nitrogen atoms.

The ¹³C NMR spectrum would complement this information by showing distinct signals for each carbon atom in a unique electronic environment. This would include the two carbonyl carbons (C2 and C4) of the hydantoin ring at the downfield region, the quaternary C5 carbon, and the three distinct carbons of the propyl chains.

Interactive Table 1: Predicted NMR Data for this compound

| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data | Not Publicly Available | |||

| ¹³C NMR | Chemical Shift (δ) ppm | Assignment | ||

| Data | Not Publicly Available |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Definitive Structural Assignment

To definitively assign all proton and carbon signals and confirm the molecular structure, a series of two-dimensional (2D) NMR experiments are essential. cam.ac.uk

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons within the propyl chains. Cross-peaks would be observed between the methyl protons and their adjacent methylene protons, and between the two methylene groups of the propyl chain, confirming their connectivity.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each carbon signal based on the chemical shift of the proton attached to it. For instance, the carbon signal for the terminal methyl group would show a cross-peak to the triplet signal of the methyl protons in the ¹H spectrum.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. For this compound, the IR spectrum would be dominated by characteristic absorption bands of the hydantoin ring and the alkyl chains. Key expected vibrational frequencies include the N-H stretching vibrations, typically appearing as a broad band in the region of 3200-3400 cm⁻¹, and the strong, distinct stretching vibrations of the two carbonyl (C=O) groups, which are expected in the range of 1700-1780 cm⁻¹. The asymmetric and symmetric stretching of the C-H bonds in the propyl groups would be observed around 2850-2960 cm⁻¹.

Interactive Table 2: Predicted IR Absorption Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Data Not Publicly Available | |

| C-H (Alkyl) Stretch | Data Not Publicly Available | |

| C=O (Carbonyl) Stretch | Data Not Publicly Available |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation patterns.

High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) for Accurate Mass Determination

High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) would be used to determine the precise mass of the molecular ion of this compound. This accurate mass measurement allows for the calculation of the elemental composition, which must match the molecular formula C₉H₁₆N₂O₂. The expected monoisotopic mass would be approximately 184.1212 g/mol . Analysis of the fragmentation pattern could show the loss of one of the propyl groups as a primary fragmentation pathway, leading to a significant fragment ion.

Interactive Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | Data Not Publicly Available | |

| [M+Na]⁺ | Data Not Publicly Available | |

| Key Fragments | Data Not Publicly Available |

X-ray Crystallography for Solid-State Molecular Architecture

The definitive three-dimensional structure of this compound in the solid state has been determined by single-crystal X-ray diffraction. rsc.org This technique provides precise coordinates for each atom in the crystal lattice, revealing detailed information about bond lengths, bond angles, and intermolecular interactions.

In a study of 5,5'-substituted hydantoins, the crystal structure of the dipropyl derivative was analyzed. cam.ac.ukrsc.org The analysis revealed that the crystal packing is characterized by intermolecular N-H···O hydrogen bonds. Specifically, only one of the carbonyl oxygen atoms acts as a double acceptor for these hydrogen bonds, leading to the formation of a one-dimensional network structure. rsc.org This type of detailed structural information is invaluable for understanding how the molecules interact with each other in the solid state, which can influence physical properties such as melting point and solubility.

Interactive Table 4: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Crystal System | Data Not Publicly Available in Detail | rsc.org |

| Space Group | Data Not Publicly Available in Detail | rsc.org |

| a (Å) | Data Not Publicly Available in Detail | rsc.org |

| b (Å) | Data Not Publicly Available in Detail | rsc.org |

| c (Å) | Data Not Publicly Available in Detail | rsc.org |

| α (°) | Data Not Publicly Available in Detail | rsc.org |

| β (°) | Data Not Publicly Available in Detail | rsc.org |

| γ (°) | Data Not Publicly Available in Detail | rsc.org |

| Volume (ų) | Data Not Publicly Available in Detail | rsc.org |

| Z | Data Not Publicly Available in Detail | rsc.org |

Analysis of Intermolecular Interactions and Crystal Packing

A definitive analysis of the intermolecular interactions and crystal packing of this compound would necessitate a single-crystal X-ray diffraction study. As of the latest literature search, no such study has been published for this specific compound. However, based on the crystal structures of related 5,5-disubstituted imidazolidine-2,4-diones, a number of key intermolecular interactions can be predicted to govern its solid-state architecture.

The imidazolidine-2,4-dione core contains both hydrogen bond donors (the N-H groups at positions 1 and 3) and hydrogen bond acceptors (the carbonyl oxygen atoms at positions 2 and 4). This functionality strongly suggests that hydrogen bonding would be a dominant feature in the crystal packing of this compound. Typically, these interactions lead to the formation of well-defined supramolecular structures, such as dimers, chains, or more complex networks. For instance, in many analogous structures, molecules form centrosymmetric dimers through N-H···O=C hydrogen bonds.

| Predicted Intermolecular Interactions for this compound |

| Interaction Type |

| N-H···O=C Hydrogen Bonds |

| C-H···O Hydrogen Bonds |

| van der Waals Forces |

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Purity (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are employed to study chiral molecules—those that are non-superimposable on their mirror images. For a molecule to be chiral, it must lack an improper axis of rotation.

In the case of this compound, the carbon atom at the 5-position is a stereocenter. However, since both substituents attached to this carbon are identical (propyl groups), the molecule is achiral. It possesses a plane of symmetry that bisects the N-C-N angle of the hydantoin ring and passes through the C5 atom and the two propyl groups (assuming free rotation of the propyl groups).

Because this compound is an achiral compound, it does not have enantiomers. Therefore, the concept of enantiomeric purity is not applicable. Consequently, chiroptical spectroscopy techniques like CD and ORD would not be used for its analysis, as it would not exhibit a signal in such measurements.

For a related hypothetical chiral compound, such as 5-ethyl-5-propyl-imidazolidine-2,4-dione, where the two substituents at the C5 position are different, chiroptical spectroscopy would be a critical tool. In such a case, CD spectroscopy would measure the differential absorption of left and right circularly polarized light, providing information about the absolute configuration of the stereocenter. ORD would measure the rotation of plane-polarized light at different wavelengths. These techniques would be essential for confirming the enantiomeric purity of a synthesized sample of a chiral hydantoin derivative.

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental in understanding the electronic properties and reactivity of molecules. However, no dedicated studies applying these methods to this compound were identified.

Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics

No published Density Functional Theory (DFT) studies were found that specifically analyze the conformational preferences or energetics of this compound. Such studies are common for other derivatives in this class, often used to determine the most stable tautomeric forms and rotational barriers of the substituent groups. nih.govmolport.com

Ab Initio Methods for Spectroscopic Parameter Predictions

There are no available reports on the use of ab initio methods to predict the spectroscopic parameters (such as IR, Raman, or NMR spectra) for this compound.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations provide insight into the movement of a molecule and its interactions with its environment over time. matrix-fine-chemicals.com Searches for MD simulations performed on this compound did not yield any specific studies. Research in this area for related compounds often explores their behavior in biological environments, such as interactions with lipid membranes or in aqueous solutions. nih.gov

Molecular Docking Studies for Putative Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a molecule binds to a specific target receptor. While numerous docking studies exist for various pharmacologically active imidazolidine-2,4-dione derivatives to investigate their mechanism of action, none of these studies included this compound as the ligand of interest. nih.govmolport.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the chemical structure of compounds with their biological activity. Several QSAR studies have been conducted on series of imidazolidine-2,4-dione derivatives to predict their potential as, for example, PTP1B inhibitors. chemsrc.commatrix-fine-chemicals.com However, a review of these studies indicates that this compound was not included in the datasets used to build or validate these predictive models.

Structure Activity Relationship Sar Studies

Structure-activity relationship studies are fundamental to medicinal chemistry for the optimization of lead compounds. For 5,5-disubstituted imidazolidine-2,4-diones, the size, shape, and lipophilicity of the substituents at the C5 position are key determinants of biological activity.

Structure Activity Relationship Sar Analysis of 5,5 Dipropyl Imidazolidine 2,4 Dione Derivatives

Impact of the 5,5-Dipropyl Substituents on Biological Potency and Selectivity

The substituents at the C5 position of the hydantoin (B18101) ring are crucial for determining the anticonvulsant profile of the molecule. The presence of two alkyl groups, such as in 5,5-Dipropyl-imidazolidine-2,4-dione, is a common feature in anticonvulsant hydantoins.

For instance, in a series of 5,5-disubstituted hydantoins, the nature of the alkyl or aryl groups at C5 dictates the type and potency of anticonvulsant activity. While aromatic substituents are often associated with activity against maximal electroshock (MES) seizures, a model for generalized tonic-clonic seizures, dialkyl substitution can also confer significant protection.

Table 1: Inferred Anticonvulsant Activity of 5,5-Dialkylhydantoins Based on General SAR Principles

| Compound | C5 Substituent 1 | C5 Substituent 2 | Predicted MES Activity | Predicted scPTZ Activity |

| 5,5-Dimethylhydantoin | Methyl | Methyl | Low to Moderate | Low |

| 5,5-Diethylhydantoin | Ethyl | Ethyl | Moderate | Low to Moderate |

| 5,5-Dipropylhydantoin | Propyl | Propyl | Moderate to High | Moderate |

| 5,5-Dibutylhydantoin | Butyl | Butyl | Moderate | Low |

Note: This table is predictive and based on general SAR trends in the absence of direct experimental data for this compound.

Influence of N-Substitution Patterns on Pharmacological Profiles

Alkylation or acylation at the N1 and N3 positions of the imidazolidine-2,4-dione ring can significantly alter the pharmacological profile of the parent compound. These modifications can affect potency, duration of action, and the spectrum of activity.

Substitution at the N3 position is a common strategy to modulate the properties of hydantoin-based anticonvulsants. For instance, the introduction of various alkyl or aryl groups at N3 in 5,5-diphenylhydantoin has been shown to influence its anticonvulsant activity and neurotoxicity. nih.gov Similarly, for this compound, N3-substitution would be expected to impact its pharmacokinetic and pharmacodynamic properties. The introduction of small alkyl groups might enhance potency, while larger or more complex substituents could lead to varied effects. For example, N-alkoxymethyl derivatives of 5-ethyl-5-phenylhydantoin have demonstrated good activity against MES seizures. nih.gov

Substitution at the N1 position is less common but can also lead to changes in biological activity. In some cases, N1-substitution has been shown to decrease anticonvulsant potency.

Table 2: Predicted Impact of N-Substitution on the Anticonvulsant Profile of this compound

| Derivative | N1-Substituent | N3-Substituent | Predicted Change in MES Potency | Predicted Change in scPTZ Potency |

| Parent Compound | H | H | Baseline | Baseline |

| N1-Methyl Derivative | Methyl | H | Likely Decrease | Variable |

| N3-Methyl Derivative | H | Methyl | Potential Increase | Variable |

| N1,N3-Dimethyl Derivative | Methyl | Methyl | Likely Decrease | Variable |

| N3-Alkoxymethyl Derivative | H | Alkoxymethyl | Potential Increase | Potential Increase |

Note: This table is predictive and based on SAR studies of other 5,5-disubstituted hydantoins.

Effects of Modifications at Other Ring Positions on Biological Responses

While the C5 and N-positions are the most commonly modified sites in hydantoin chemistry, alterations at other positions of the imidazolidine-2,4-dione ring can also impact biological activity.

For example, the replacement of one of the carbonyl oxygens at C2 or C4 with a sulfur atom to form a thiohydantoin can significantly alter the pharmacological properties. Thiohydantoin derivatives have been investigated for a range of biological activities, including anticonvulsant effects. However, the introduction of a sulfur atom can also lead to changes in toxicity and metabolic stability.

Modifications to the core heterocyclic ring itself, such as ring expansion or contraction, would fundamentally alter the chemical nature of the compound and are outside the scope of derivatives of this compound.

Stereochemical Implications of Asymmetric Centers on Activity

The C5 carbon of this compound is a prochiral center. If the two propyl groups were different, this would be a chiral center, leading to the existence of enantiomers. Even with identical substituents, the spatial arrangement of these groups can be of stereochemical importance in interactions with chiral biological macromolecules like receptors and enzymes.

In the broader context of 5,5-disubstituted hydantoins where the two substituents are different (e.g., 5-ethyl-5-phenylhydantoin), the C5 carbon is chiral, and the enantiomers can exhibit different pharmacological and toxicological profiles. Often, the anticonvulsant activity resides predominantly in one enantiomer. For instance, in some chiral iminohydantoins, the (S)-isomer was found to be the more active anticonvulsant. pcbiochemres.com This highlights the importance of stereochemistry in the design of hydantoin-based drugs.

Although this compound is not chiral, the orientation of the two propyl groups in three-dimensional space can influence its binding to a receptor. The synthesis of this compound would result in a single achiral molecule. However, understanding the stereochemical requirements of the target receptor is crucial for designing more potent and selective analogues. For instance, if the two C5 substituents were different, such as a propyl and a butyl group, the resulting chiral center would necessitate the separation and individual testing of the enantiomers to determine the stereochemical preference for biological activity.

Concluding Remarks

The structure-activity relationship of this compound, inferred from the extensive research on its chemical relatives, points towards its potential as an anticonvulsant agent. The lipophilic nature of the 5,5-dipropyl substituents is a key determinant of its likely activity, while modifications at the N1 and N3 positions offer avenues for fine-tuning its pharmacological profile. Although direct experimental data is lacking, the established principles of medicinal chemistry and the SAR of the broader hydantoin class provide a robust framework for the rational design and future investigation of this compound and its derivatives as potential therapeutic agents. Further empirical studies are essential to validate these predictions and fully elucidate the biological potential of this specific chemical entity.

Biological and Pharmacological Research on 5,5 Dipropyl Imidazolidine 2,4 Dione Analogues

Anticonvulsant Activity Assessments

The hydantoin (B18101) ring is a core structure in several established antiepileptic drugs, with Phenytoin (B1677684) (5,5-diphenylimidazolidine-2,4-dione) being a primary example. nih.govscialert.net Consequently, numerous analogues of 5,5-dipropyl-imidazolidine-2,4-dione have been synthesized and evaluated for their anticonvulsant effects.

Research has shown that various 5,5-disubstituted hydantoins exhibit significant activity in preclinical seizure models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. For instance, alkoxymethyl, acyloxymethyl, and mixed alkylalkoxymethyl derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin have proven to be effective anticonvulsants. mdpi.com Specifically, 1,3-bis(methoxymethyl)-5,5-diphenylhydantoin and 3-acetoxymethyl-5-ethyl-5-phenylhydantoin (B13950209) show good activity against MES-induced seizures. mdpi.com Another analogue, 3-methoxymethyl-5-ethyl-5-phenylhydantoin, is noted for its effectiveness against both MES and pentylenetetrazole-induced seizures. mdpi.com

A study focused on new hybrid compounds incorporating a morpholine (B109124) ring found that 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione demonstrated a broader spectrum of anticonvulsant activity than Phenytoin or Levetiracetam in MES and 6 Hz tests. acs.org Another compound from this series, 3-(morpholinomethyl)-5,5-diphenylimidazolidine-2,4-dione, showed anticonvulsant efficacy comparable to Phenytoin. acs.org Further investigations into derivatives of 1-[3-(4-aminophenyl)-3-oxopropanoyl]-5,5-diphenylimidazolidine-2,4-dione also identified several compounds with strong anticonvulsant effects when compared against the standard drug Phenytoin. nih.govresearchgate.net

The substitution pattern at the C-5 position of the imidazolidine-2,4-dione ring is crucial for activity. A study on N3-substituted hydantoins revealed that derivatives with p-hydroxy phenyl and cinnamyl groups on a thiazolidinone ring attached to 5,5-diphenylhydantoin enhanced anticonvulsant potential. nih.gov Similarly, p-chloro phenyl and p-methoxy phenyl substitutions were effective in 5,5-dialkyl or 5-alkyl-5-substituted phenyl skeletons. nih.gov

| Compound/Derivative Class | Anticonvulsant Activity Profile | Source |

| 1,3-bis(methoxymethyl)-5,5-diphenylhydantoin | Good activity against maximal electroshock (MES) seizures. | mdpi.com |

| 3-methoxymethyl-5-ethyl-5-phenylhydantoin | Effective against both MES and pentylenetetrazole (PTZ) seizures. | mdpi.com |

| 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione | Broader activity than Phenytoin and Levetiracetam; ED₅₀ of 26.3 mg/kg (MES). | acs.org |

| 3-(morpholinomethyl)-5,5-diphenylimidazolidine-2,4-dione | Similar anticonvulsant efficacy to Phenytoin. | acs.org |

| 1-[3-(4-hydroxyphenyl)...]-5,5-diphenylimidazolidine-2,4-dione derivatives | Strong anticonvulsant effects compared to Phenytoin. | nih.govresearchgate.net |

| N3-[(2-aryl thiazolidin-4-one-3-yl)amino]hydantoins | Significant activity at 45 mg/kg, with potency influenced by aryl substitutions. | nih.gov |

Anti-Arrhythmic Properties and Cardiological Effects

The cardiological effects of imidazolidine-2,4-dione analogues have been explored, particularly concerning their anti-arrhythmic potential. Research into 1-N and 3-N aminoalkyl derivatives of 5,5-diphenylhydantoin demonstrated notable anti-arrhythmic activity. youtube.com In a rat model of coronary artery ligation-reperfusion, the most active 1-N derivatives showed properties characteristic of Class Ia anti-arrhythmic agents according to the Vaughan Williams classification. youtube.com

In comparative studies, Phenytoin sodium displayed in vitro anti-arrhythmic activity against strophanthidin-induced arrhythmias in guinea pig right atria. nih.gov When a high dose of a related compound, ACC-9653, was administered to anesthetized dogs, it produced marked reductions in diastolic blood pressure, similar to an equimolar dose of Phenytoin sodium. nih.gov These findings underscore the potential of the hydantoin scaffold in developing new cardiological agents.

Anti-Cancer and Anti-Metastatic Potential

The hydantoin scaffold is recognized as a valuable framework in the development of anticancer agents, with derivatives showing activity against a range of cancers by interfering with various cellular signaling pathways. nih.govnih.govnih.govfrontiersin.org

Antiproliferative Activity against Various Cell Lines

Numerous studies have documented the antiproliferative effects of 5,5-disubstituted imidazolidine-2,4-dione analogues against human cancer cell lines.

For example, a series of 5,5-diphenylhydantoin derivatives were evaluated for their anticancer activity against HeLa (cervical), A549 (lung), and MDA-MB-231 (breast) cancer cell lines, with some compounds exhibiting potent activity. nih.gov One compound in this series also showed significant inhibitory activity against EGFR and VEGFR2, key receptors in cancer progression. nih.gov Another study found that 3-cyclohexyl-5-phenyl hydantoin had strong inhibitory activity against cervical (HeLa) and breast (MCF-7) carcinoma cells. nih.gov

Thiazolidine-2,4-dione derivatives, which are structurally related, have also been investigated. One such derivative demonstrated higher antiproliferative activity against human lung, breast, and liver cancer cells than the reference substance, irinotecan. ceon.rs Similarly, new thiazolidine-2,4-diones targeting VEGFR-2 showed potent effects against Caco-2 (colon) and HepG-2 (liver) cell lines, with one compound having an IC₅₀ value of 1.5 μM against Caco-2 cells.

The antiproliferative potential is often linked to the induction of apoptosis. Certain hydantoin derivatives have been found to trigger ROS-dependent apoptosis in colorectal cancer cells and induce apoptosis in HL-60 cells by activating caspase 3. nih.gov

| Compound/Derivative Class | Cell Line(s) | IC₅₀ Value(s) | Source |

| 3-Cyclohexyl-5-phenyl hydantoin | HeLa (Cervical), MCF-7 (Breast) | 5.4 μM, 2.0 μM | nih.gov |

| 3-Benzhydryl-5-phenyl hydantoin | HeLa, MCF-7, MiaPaCa-2, H460, SW620 | 20-23 μM | nih.gov |

| Thiazolidine-2,4-dione Derivative 18 | A549 (Lung), MCF-7 (Breast), HepG2 (Liver) | Lower than Irinotecan | ceon.rs |

| Thiazolidine-2,4-dione Derivative 14a | Caco-2 (Colon), HepG-2 (Liver) | 1.5 μM, 31.5 μM | |

| 5,5-diphenylhydantoin derivative 13 | Mouse T-lymphoma (PAR & MDR) | 0.67 μM, 0.90 μM | acs.org |

Spheroid Disaggregation Assays for Anti-Metastatic Evaluation

Evaluating anti-metastatic potential often involves three-dimensional (3D) cell culture models, such as tumor spheroids, which mimic the microenvironment of solid tumors. Spheroid disaggregation and invasion assays are used to quantify the ability of cancer cells to break away from a primary cluster and invade surrounding extracellular matrix, a key step in metastasis. nih.gov In this assay, a decrease in spheroid integrity and the outward migration of cells indicate metastatic potential.

While specific studies utilizing spheroid disaggregation assays for this compound or its close analogues are not widely documented, related research highlights their anti-metastatic capabilities. For instance, the marine natural product-inspired phenylmethylene hydantoins (PMHs) have demonstrated anti-invasive and anti-migratory activities in vitro against metastatic prostate cancer cells. These compounds were found to inhibit tumor growth and micrometastases in animal models. Further investigation of a potent PMH analogue showed it could suppress the expression and activation of key proteins involved in cell migration and invasion, such as FAK and c-Met. These findings, derived from assays that measure cell migration and invasion, provide strong evidence for the anti-metastatic potential of the hydantoin scaffold, even without specific data from spheroid disaggregation assays.

Antimicrobial and Antifungal Activity Profiles

Derivatives of imidazolidine-2,4-dione have been synthesized and evaluated for their in vitro activity against a wide range of bacterial and fungal pathogens. nih.gov

A study involving twenty-two different imidazolidine-2,4-dione derivatives, including various 5,5-disubstituted hydantoins, found they exerted moderate antibacterial and weak antifungal activity. The minimal inhibitory concentration (MIC) and minimal microbicidal concentration (MMC) were determined, showing that the compounds' effectiveness was dependent on their specific structure. Fused bicyclic hydantoin derivatives showed the highest inhibitory activity in this series.

Other research has focused on synthesizing novel hydantoin derivatives and testing their efficacy against specific strains. Novel diphenyl hydantoin carboxamides exhibited mild to moderate antibacterial and antifungal activity when compared to standard drugs. In the agricultural sector, hydantoin cyclohexyl sulfonamide derivatives have been identified as potential antimicrobial agents, showing excellent activity against plant pathogens like Botrytis cinerea, Sclerotinia sclerotiorum, and Erwinia carotovora. One compound, 3w, was more effective against B. cinerea than the commercial fungicide iprodione, and compound 3q showed comparable activity against S. sclerotiorum.

The antifungal properties of 5,5-diphenylimidazolidine-2,4-dione (Phenytoin) itself have been tested against plant pathogens like Aspergillus niger and Aspergillus flavus, where it showed inhibitory effects on fungal growth. scialert.net

| Compound/Derivative Class | Target Microorganism(s) | Key Finding (e.g., MIC) | Source |

| Fused Bicyclic Hydantoins | Various bacteria and yeasts | Highest inhibitory activity in the tested series. | |

| Hydantoin Cyclohexyl Sulfonamide (3w) | Botrytis cinerea | EC₅₀ of 4.80 µg/ml (more potent than iprodione). | |

| Hydantoin Cyclohexyl Sulfonamide (3q) | Sclerotinia sclerotiorum | EC₅₀ of 1.44 µg/ml (similar to iprodione). | |

| Hydantoin Cyclohexyl Sulfonamide (3h, 3r, 3s) | Erwinia carotovora | EC₅₀ values of 2.65, 4.24, and 4.29 µg/ml respectively. | |

| Thiazolidine-2,4-dione Hybrids | Gram-positive bacteria | MIC as low as 3.91 mg/L. | |

| 5,5-diphenylimidazolidine-2,4-dione | Aspergillus niger, Aspergillus flavus | Inhibition of fungal growth observed. | scialert.net |

Antioxidant Activity Investigations

The potential of imidazolidine-2,4-dione analogues as antioxidant agents has also been a subject of scientific inquiry. Antioxidant capacity is often evaluated through assays that measure a compound's ability to scavenge free radicals, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, or its ability to donate electrons, as in the reducing power assay.

While research specifically on this compound is limited, studies on related structures provide valuable insights. Thiazolidine-2,4-dione derivatives, which share a similar heterocyclic core, have been shown to possess antioxidant properties. nih.gov A study on new phenolic derivatives of thiazolidine-2,4-dione found that compounds with polyphenol moieties acted as potent antiradical and electron donors, with activity comparable to reference antioxidants like BHT and trolox. The most active compounds, 5f and 5l, exhibited DPPH scavenging activity of 89.61% and 92.55%, respectively.

Furthermore, a study on hydrazinecarbothioamides and 1,2,4-triazole-3-thiones, which can be related synthetic precursors or derivatives, also reported good to excellent antioxidant activity in the DPPH assay. nih.gov These findings suggest that the imidazolidine-2,4-dione scaffold can be a promising base for the development of novel antioxidant compounds.

Receptor Binding and Functional Assays (e.g., Cannabinoid Receptors)

Beyond ion channels, research has identified analogues of this compound as ligands for G-protein coupled receptors, most notably the cannabinoid receptors (CB). nih.govacs.orgucl.ac.be A significant body of work has focused on 5,5-diphenylimidazolidine-2,4-dione (hydantoin) and its corresponding 2-thioxoimidazolidin-4-one (thiohydantoin) derivatives as a promising scaffold for developing cannabinoid receptor ligands. nih.govacs.org These compounds have been synthesized and evaluated for their ability to bind to human CB₁ and CB₂ receptors, leading to the characterization of new potential therapeutic agents. acs.orgucl.ac.be

Affinity and Selectivity Profiling

The binding affinity of imidazolidine-2,4-dione analogues for cannabinoid receptors has been quantified through radioligand binding assays, typically using membranes from cells transfected with the human CB₁ receptor. nih.govnih.gov Structure-affinity relationship studies have revealed that modifications at the N1, N3, and C5 positions of the hydantoin ring significantly influence binding affinity (Ki).

Initial studies on 3-alkyl-(5,5'-diphenyl)imidazolidinediones found that several compounds exhibited Ki values around 100 nM for the human CB₁ receptor. nih.gov Subsequent research on 1,3,5-triphenylimidazolidine-2,4-dione derivatives identified compounds with even higher affinity. nih.gov For example, 1,3-bis(4-chlorophenyl)-5-phenylimidazolidine-2,4-dione and 1,3-bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione were reported as having the highest affinity for the human CB₁ receptor in that series. nih.gov

Replacing the oxygen atom at the C2 position with a sulfur atom to create a thiohydantoin core has been shown to increase binding affinity for the CB₁ receptor. nih.govacs.org This modification, combined with substitutions on the C5-phenyl rings and the N3 position, has yielded some of the most potent ligands in this class to date. nih.gov For instance, 5,5'-bis-(4-iodophenyl)-3-butyl-2-thioxoimidazolidin-4-one and 3-allyl-5,5'-bis(4-bromophenyl)-2-thioxoimidazolidin-4-one possess very high affinity for the CB₁ receptor. nih.govacs.org While most research has focused on the CB₁ receptor, some compounds have been evaluated for CB₂ affinity, generally showing selectivity for the CB₁ subtype. nih.gov

Inverse Agonist Properties

Functional assays are crucial for determining not just if a compound binds to a receptor, but how it affects receptor activity. For cannabinoid receptors, which can exhibit constitutive (ligand-independent) activity, ligands can be classified as agonists, antagonists, or inverse agonists. nih.gov An inverse agonist binds to the same receptor as an agonist but elicits the opposite pharmacological response. nih.gov

Functional studies, particularly [³⁵S]GTPγS binding assays, have revealed that many of the imidazolidine-2,4-dione and thiohydantoin analogues that bind to the CB₁ receptor act as inverse agonists. acs.orgnih.govacs.org These assays measure the ability of a compound to decrease the basal level of G-protein activation associated with the receptor's constitutive activity. acs.org The inverse agonism of these compounds appears to be a consistent feature of the scaffold. nih.govnih.govcapes.gov.br For example, the replacement of the C2 oxygen with sulfur in the thiohydantoin series, which increases binding affinity, does not affect the functional profile; these compounds remain inverse agonists. nih.govacs.orgcapes.gov.br This functional activity is a key characteristic being explored for potential therapeutic applications targeting conditions where dampening the endocannabinoid system is desired. acs.orgnih.gov

Potential Applications and Future Research Directions for 5,5 Dipropyl Imidazolidine 2,4 Dione

Pharmaceutical Drug Discovery and Development Pipeline

The imidazolidine-2,4-dione core is a cornerstone in the development of pharmaceuticals, with derivatives demonstrating anticonvulsant, anticancer, antidiabetic, anti-inflammatory, and antimicrobial properties. researchgate.netekb.egwikipedia.orgresearchgate.netnih.gov This versatility makes the hydantoin (B18101) scaffold a prime candidate for drug discovery programs, where new analogs are continuously synthesized and evaluated.

Lead optimization is a critical phase in drug discovery where a promising "lead" compound is chemically modified to improve its therapeutic properties, such as efficacy, selectivity, and pharmacokinetic profile. nih.gov The hydantoin scaffold is frequently subjected to lead optimization. For instance, modifications to the well-known derivative 5,5-diphenylimidazolidine-2,4-dione (phenytoin) at its nitrogen positions are a common strategy to alter its activity and create new therapeutic agents. semanticscholar.org

For 5,5-Dipropyl-imidazolidine-2,4-dione, lead optimization would focus on systematically modifying its structure to identify analogs with superior biological activity. Key strategies could include:

Modification of C5-Alkyl Chains: The two propyl groups at the C5 position are defining features. Their length, branching, and lipophilicity are key determinants of how the molecule interacts with biological targets. Optimization strategies could involve creating analogs with different alkyl chain lengths (e.g., ethyl, butyl), introducing unsaturation (e.g., alkenyl groups), or incorporating cyclic moieties. ceon.rs

Substitution at N1 and N3 Positions: The two nitrogen atoms in the hydantoin ring are nucleophilic and can be substituted with various functional groups. This is a primary method for fine-tuning the molecule's properties. Alkylation or acylation at these positions can significantly impact a compound's potency, selectivity, and metabolic stability. semanticscholar.org

The following table summarizes research findings on other hydantoin derivatives, illustrating the impact of structural modifications on biological activity and suggesting potential avenues for the optimization of this compound.

| Compound Name | C5-Substituents | N-Substituents | Observed Biological Activity | Reference |

| Phenytoin (B1677684) | Diphenyl | Unsubstituted | Anticonvulsant | wikipedia.org |

| 5-Ethyl-5-phenethylimidazolidine-2,4-dione | Ethyl, Phenethyl | Unsubstituted | Moderate antibacterial activity | ceon.rs |

| 3-Benzhydryl-5-isopropyl hydantoin | Isopropyl, Hydrogen | 3-Benzhydryl | Weak but selective antiviral activity | nih.gov |

| Iprodione | Unsubstituted | 3-(3,5-dichlorophenyl)carbamoyl, 1-isopropylcarbamoyl | Fungicide | wikipedia.org |

| This compound (Hypothetical) | Dipropyl | Unsubstituted | Potential for CNS, antimicrobial, or agrochemical activity based on scaffold |

A prodrug is an inactive or less active molecule that is converted into an active drug within the body. This strategy is often used to improve a drug's solubility, absorption, or to enable targeted delivery. The hydantoin scaffold is amenable to prodrug design. A classic example is Fosphenytoin, a water-soluble phosphate (B84403) ester prodrug of phenytoin, which allows for intravenous and intramuscular administration. wikipedia.org

Research has shown that water-soluble prodrugs of 5,5-diphenylimidazolidine-2,4-dione can be created by attaching appropriate side chains to the N3-H position. semanticscholar.org This approach could be directly applied to this compound. Potential strategies include:

Improving Aqueous Solubility: Attaching polar functional groups, such as phosphates, amino acids, or polyethylene (B3416737) glycol (PEG) chains, to one of the ring nitrogens could significantly increase water solubility.

Enzyme-Targeted Activation: Designing a prodrug with a linker that is specifically cleaved by an enzyme overexpressed in target tissues (e.g., certain proteases in cancer cells) could achieve targeted drug release, enhancing efficacy and reducing systemic side effects.

Agrochemical Applications as Plant Growth Regulators or Crop Enhancers

The hydantoin chemical framework is not only relevant to medicine but also to agriculture. Derivatives have been successfully developed as commercial pesticides. wikipedia.org For example, Iprodione is a popular contact fungicide used to control a variety of plant diseases, and the derivative Imiprothrin is a pyrethroid insecticide. wikipedia.org Furthermore, research has demonstrated that novel hydantoin derivatives possess potent inhibitory activity against significant plant pathogens like Botrytis cinerea and Sclerotinia sclerotiorum. nih.gov Some spiro-hydantoin compounds have also been noted for their potent herbicidal and plant-growth regulatory activities. researchgate.netnih.gov

Given this precedent, this compound is a candidate for screening in agrochemical applications. The lipophilicity conferred by the two propyl groups could be advantageous for penetrating the waxy cuticles of plants or the cell membranes of fungi. Future research could involve:

Antifungal and Antibacterial Screening: Evaluating the compound's efficacy against a broad panel of plant pathogens, including fungi and bacteria that cause significant crop damage. nih.gov

Herbicidal and Growth Regulation Assays: Testing the compound for its ability to inhibit the growth of common weeds or to act as a plant growth regulator, potentially enhancing crop yield or stress resistance. nih.govresearchgate.net

Materials Science and Polymer Chemistry Applications

Beyond biological applications, heterocyclic compounds are valuable in materials science for creating novel polymers and functional materials.

While specific research into the catalytic use of this compound is lacking, the structural features of the hydantoin ring suggest potential in this area. The ring contains two amide functionalities, which can act as both hydrogen bond donors (the N-H groups) and acceptors (the C=O groups). This dual capability is a key feature in many organocatalysts, enabling them to activate substrates through non-covalent interactions. Research on related imidazolidine (B613845) structures has shown their potential as prebiotic organocatalysts. mdpi.com Future investigations could explore whether this compound or its derivatives can catalyze reactions such as aldol (B89426) or Michael additions, where the steric and electronic properties of the propyl groups could influence stereoselectivity.

Hydantoin derivatives have been identified as useful intermediates and components in the synthesis of resins and polymers. grafiati.com The hydantoin ring possesses two reactive N-H groups, allowing it to function as a monomer in polymerization reactions. For example, it can react with formaldehyde (B43269) to form resins or be incorporated into polyamide or polyimide backbones.

Chlorinated polymers containing hydantoin moieties have been shown to possess biocidal properties, making them suitable for creating self-sanitizing surfaces for medical equipment. grafiati.com The incorporation of this compound into a polymer backbone could be a strategy to impart specific properties. The aliphatic propyl groups might enhance the polymer's flexibility or alter its solubility and thermal characteristics. Such polymers could find applications as advanced coatings, specialty plastics, or functional textiles.

Development of Novel and Efficient Synthetic Methodologies

The synthesis of 5,5-disubstituted hydantoins is well-established, with several classical methods available. ceon.rs The most prominent of these is the Bucherer-Bergs reaction, which involves the one-pot condensation of a ketone, ammonium (B1175870) carbonate, and an alkali cyanide. ceon.rs For this compound, the starting ketone would be 4-heptanone (B92745).

Table 1: Established Synthetic Routes for 5,5-Disubstituted Hydantoins

| Reaction Name | Starting Materials | General Description | Potential for this compound |

| Bucherer-Bergs Reaction | Ketone (4-heptanone), Ammonium Carbonate, Sodium Cyanide | A one-pot reaction forming the hydantoin ring. ceon.rs | Highly applicable and likely the most direct route. |

| Read Synthesis | α-Amino acid, Isocyanate | Reaction between an amino acid derivative and an isocyanate. semanticscholar.org | Feasible, but would require the synthesis of the corresponding α,α-dipropylglycine. |

| Urech Hydantoin Synthesis | Amino acid, Potassium Cyanate (B1221674) | Involves the reaction of an amino acid with potassium cyanate. nih.gov | Similar to the Read synthesis, it is dependent on the availability of the specific amino acid precursor. |

| From α-Diketones | α-Diketone, Urea (B33335) | Condensation reaction followed by a pinacol-type rearrangement. asianpubs.org | Not directly applicable as it requires an α-diketone precursor. |

Future research in this area should focus on developing more efficient, greener, and cost-effective synthetic methodologies. This could involve:

Microwave-assisted synthesis: To potentially reduce reaction times and improve yields.

Solid-phase synthesis: To facilitate the creation of libraries of related compounds for screening purposes. tandfonline.com

Catalytic methods: Exploring novel catalysts to improve the efficiency and selectivity of existing reactions. bris.ac.ukrsc.org

Flow chemistry: For continuous and scalable production, which would be crucial for any future commercial applications.

Advanced Spectroscopic Characterization Techniques for Complex Derivatization

The structural elucidation of this compound and its potential derivatives would rely on a suite of modern spectroscopic techniques. While standard methods provide basic characterization, advanced techniques would be necessary for more complex derivatives or for studying its interactions with biological macromolecules.

Table 2: Spectroscopic Techniques for Characterization

| Technique | Information Provided | Application to this compound |

| Infrared (IR) Spectroscopy | Identification of functional groups (C=O, N-H). ceon.rsnih.gov | Confirmation of the hydantoin ring structure. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Detailed structural information, including the connectivity of atoms. ceon.rsnih.gov | Unambiguous confirmation of the 5,5-dipropyl substitution pattern. |

| 2D NMR (COSY, HSQC, HMBC) | Elucidation of complex structures and unambiguous assignment of signals. nih.gov | Crucial for characterizing more complex derivatives or reaction byproducts. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. asianpubs.orgnih.gov | Confirmation of the molecular formula and can aid in structural elucidation. |

| X-ray Crystallography | Definitive three-dimensional molecular structure. | Would provide precise bond lengths and angles, and information on intermolecular interactions in the solid state. |

Future research could employ more advanced spectroscopic methods, particularly if derivatization leads to more complex molecules. For instance, isotope labeling studies combined with NMR and mass spectrometry could be used to trace metabolic pathways or elucidate reaction mechanisms. openmedscience.com Furthermore, techniques like Fourier-transform infrared (FTIR) spectroscopy and quantum chemical studies can provide deeper insights into the vibrational properties and electronic structure of the molecule. tandfonline.comresearchgate.net

Mechanistic Elucidation of Biological Activities at a Molecular Level

The biological activity of hydantoin derivatives is highly dependent on the substituents at the C-5 position. cutm.ac.in While 5,5-diaryl derivatives, such as phenytoin, are well-known for their anticonvulsant properties by acting as sodium channel blockers, the activity of 5,5-dialkyl derivatives is less documented but they are suggested to potentially have sedative properties. nih.govpcbiochemres.com

Potential biological activities for this compound could include:

Anticonvulsant activity: Although typically associated with aromatic substituents, the presence of two propyl groups could modulate activity at neuronal ion channels. nih.gov

Antimicrobial or antifungal activity: Some 5,5-disubstituted hydantoins have shown moderate antimicrobial effects. ceon.rs

Enzyme inhibition: The hydantoin scaffold is present in inhibitors of various enzymes. nih.gov

Anticancer activity: Certain hydantoin derivatives have been investigated for their antiproliferative effects. ekb.egnih.gov

Future research should involve comprehensive screening of this compound against a panel of biological targets. If any activity is identified, mechanistic studies would be crucial. These could involve:

Molecular docking studies: To predict the binding mode of the compound to target proteins.

Site-directed mutagenesis: To identify key amino acid residues involved in the interaction.

In vitro and in vivo pharmacological assays: To confirm the mechanism of action and evaluate efficacy.

Preclinical Translational Research Considerations

Should this compound or its derivatives show promising biological activity, a number of preclinical translational research considerations would need to be addressed before it could be considered for clinical development. researchgate.net

Table 3: Key Preclinical Research Areas

| Research Area | Key Considerations |

| Pharmacokinetics (ADME) | Absorption, Distribution, Metabolism, and Excretion studies to understand the fate of the compound in the body. nih.gov |

| Bioavailability | The fraction of the administered dose that reaches the systemic circulation. |

| Blood-Brain Barrier (BBB) Penetration | Crucial for compounds targeting the central nervous system (CNS). nih.gov |

| In vivo Efficacy | Evaluation of the compound's therapeutic effect in relevant animal models of disease. |

| Structure-Activity Relationship (SAR) Studies | Systematic modification of the chemical structure to optimize potency and reduce toxicity. nih.gov |

Future research would need to systematically evaluate these preclinical parameters. For example, if CNS activity is hypothesized, studies to confirm BBB penetration would be a critical early step. nih.gov The development of a robust SAR would guide the synthesis of more potent and selective analogs. nih.gov Moreover, formulation studies to enhance solubility and stability could be necessary to develop a viable drug product. digitellinc.com

Q & A

Q. What are the common synthetic routes for preparing 5,5-disubstituted imidazolidine-2,4-dione derivatives, and how are reaction conditions optimized?

The synthesis of 5,5-disubstituted imidazolidine-2,4-dione derivatives typically involves nucleophilic substitution or condensation reactions. For example, a general method includes reacting 3-(2-chloroacetyl)-5,5-diphenylimidazolidine-2,4-dione with substituted phenols in DMF, using anhydrous K₂CO₃ and KI as catalysts at 50–55°C for 24–26 hours . Reaction optimization often employs statistical experimental design, such as varying equivalents of reagents (e.g., 1.0–2.1 equiv. of triphenylphosphine) and adjusting reaction times to maximize yield . Purification is achieved via vacuum filtration and recrystallization with ethanol .

Q. How are spectroscopic techniques (NMR, mass spectrometry) used to characterize 5,5-disubstituted imidazolidine-2,4-dione derivatives?

1H and 13C NMR are critical for confirming the substitution pattern and regiochemistry. For instance, the 5,5-diphenyl derivative shows distinct aromatic proton signals (δ 7.2–7.5 ppm) and carbonyl resonances (δ 170–175 ppm) in CDCl₃ . Mass spectrometry (MS) provides molecular ion peaks (e.g., m/z 252.273 for C₁₅H₁₄N₂O₂) and fragmentation patterns to validate structural integrity . Elemental analysis (e.g., C, H, N content) further corroborates purity .

Q. What solvent systems are optimal for the synthesis and purification of imidazolidine-2,4-dione derivatives?

Polar aprotic solvents like DMF are preferred for their ability to dissolve ionic intermediates and stabilize transition states during nucleophilic substitutions . For purification, ethanol is commonly used for recrystallization due to its intermediate polarity, which balances solubility and crystallization efficiency .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the biological activity of 5,5-disubstituted imidazolidine-2,4-dione derivatives?

Electron-withdrawing groups (e.g., nitro, bromo) at the 3-position enhance antimicrobial activity by increasing electrophilicity at the carbonyl groups, facilitating interactions with bacterial enzymes. For example, 3-(3-nitrophenoxy)acetyl derivatives exhibit superior activity (MIC: 2 µg/mL) compared to electron-donating methoxy derivatives . Steric hindrance from bulky substituents (e.g., 2,6-dimethylphenoxy) can reduce activity by limiting target binding .

Q. What computational strategies (e.g., molecular docking) are employed to predict CNS activity of imidazolidine-2,4-dione derivatives?

Molecular docking studies using AutoDock Vina or Schrödinger Suite evaluate binding affinities to CNS targets like GABA receptors. For example, 5,5-diphenyl derivatives show strong interactions with the GABA-A receptor’s benzodiazepine site (binding energy: −9.2 kcal/mol), correlating with anticonvulsant activity in vivo . Docking parameters include flexible ligand sampling and grid box sizes optimized for receptor active sites .

Q. How can contradictory data on reaction yields or bioactivity be resolved in structure-activity relationship (SAR) studies?

Inconsistent yields (e.g., 53–78% for derivatives C8–C10) may arise from varying steric effects or solvent purity. Triplicate experiments with controlled humidity/temperature and HPLC monitoring of intermediates can improve reproducibility . For bioactivity discrepancies, standardized assays (e.g., CLSI broth microdilution for antimicrobial testing) and normalization to reference drugs (e.g., ciprofloxacin) are recommended .

Q. What strategies optimize the regioselectivity of substituent introduction in imidazolidine-2,4-dione scaffolds?

Regioselectivity is controlled by steric directing groups or catalyst choice. For example, KI in DMF promotes nucleophilic attack at the less hindered carbonyl position . Microwave-assisted synthesis (e.g., 100–150 W, 10–20 mL reactors) enhances reaction efficiency and selectivity by reducing side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.